molecular formula C16H13ClO2 B2576626 (2E)-1-(5-chloro-2-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one CAS No. 318296-22-9

(2E)-1-(5-chloro-2-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one

Cat. No. B2576626
CAS RN: 318296-22-9
M. Wt: 272.73
InChI Key: WJDZYSGZLCUOCA-SOFGYWHQSA-N
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Description

(2E)-1-(5-chloro-2-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one, also known as Clomiphene, is a selective estrogen receptor modulator (SERM) that is used in the treatment of female infertility. It is also used off-label in the treatment of male infertility, hypogonadism, and gynecomastia. Clomiphene is a nonsteroidal compound that was first synthesized in the 1950s.

Scientific Research Applications

Chiral Discrimination and Enantioseparation

Studies have delved into the chromatographic enantioseparation abilities of chalcone derivatives, highlighting their potential in separating enantiomers of certain compounds. This capability is crucial for the pharmaceutical industry, where the activity of drug substances can vary significantly between enantiomers. For instance, chromatographic enantioseparation using cellulose derivatives as chiral stationary phases has been demonstrated for certain bi-naphthol derivatives, showcasing the potential of chalcones and related compounds in resolving enantiomeric mixtures (Yashima, Yamamoto, & Okamoto, 1996).

Crystal Structure Analysis

Research on the crystal structures of chalcone derivatives provides insights into their molecular geometry, hydrogen bonding patterns, and potential for forming supramolecular assemblies. The crystal structures of chalcones have been analyzed to understand their intermolecular interactions and packing in the solid state, which are important for their application in materials science and pharmaceuticals (Girisha, Yathirajan, Jasinski, & Glidewell, 2016).

Selective Sensing and Chemical Reactivity

Chalcone derivatives have been explored for their selective sensing abilities, particularly in detecting fluoride ions. Such compounds can undergo color changes upon interaction with specific analytes, making them useful for developing colorimetric sensors. For example, studies have reported on the synthesis of molecules that change color in the presence of fluoride ions, indicating the potential of chalcone compounds in environmental monitoring and diagnostic applications (Ma, Li, Zong, Men, & Xing, 2013).

Supramolecular Chemistry

The self-assembly of chalcone derivatives into supramolecular structures has been investigated, revealing their potential in creating novel materials with specific properties. These studies are important for the development of nanotechnology, drug delivery systems, and materials science, where the controlled assembly of molecules into higher-order structures can lead to materials with novel properties (Percec, Peterca, Sienkowska, Ilies, Aqad, Šmidrkal, & Heiney, 2006).

Electronic Properties and Chemical Reactivity

Computational studies on chalcone derivatives have provided insights into their molecular structure, electronic properties, and chemical reactivity. These studies use methods like density functional theory (DFT) to predict the behavior of these compounds under various conditions, aiding in the design of new materials and drugs. For instance, research on the electronic properties of (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one has explored its geometrical entities, electronic properties, and reactivity, offering a basis for further exploration of its potential applications in materials science and pharmaceuticals (Adole, Koli, Shinde, & Shinde, 2020).

Non-linear Optical Properties

The non-linear optical (NLO) properties of chalcone derivatives have been studied, highlighting their potential in photonics and optoelectronics. These properties are crucial for applications in optical switching, data storage, and telecommunications. Research into the NLO properties of chalcones, supported by density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations, suggests these compounds as promising candidates for the development of new optical materials (Singh, Saxena, Prasad, & Kumar, 2012).

properties

IUPAC Name

(E)-1-(5-chloro-2-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClO2/c1-11-2-4-12(5-3-11)6-8-15(18)14-10-13(17)7-9-16(14)19/h2-10,19H,1H3/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJDZYSGZLCUOCA-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=CC(=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-1-(5-chloro-2-hydroxyphenyl)-3-(4-methylphenyl)prop-2-en-1-one

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